(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
Overview
Description
(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is an organic compound with the molecular formula C11H12N2O It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 1-methyl-5-phenylpyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include sodium hydroxide and formaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield the corresponding aldehyde or ketone, while reduction can produce the alcohol derivative .
Scientific Research Applications
(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-pyrazol-5-yl)(phenyl)methanol: Similar in structure but with different substitution patterns.
5-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Contains a carbonyl group instead of a hydroxyl group.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A bis-pyrazole derivative with different functional groups .
Uniqueness
(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1-methyl-5-phenylpyrazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-11(10(8-14)7-12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGZXURABHDVPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383698 | |
Record name | (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499785-47-6 | |
Record name | (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-METHYL-5-PHENYL-1H-PYRAZOL-4-YL)METHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol and the HIV-1 IN core domain?
A1: The HIV-1 integrase (IN) enzyme is a crucial target for antiviral therapy against HIV. It plays a vital role in the integration of viral DNA into the host cell's genome, which is essential for viral replication. [] Understanding how compounds like this compound interact with the IN core domain can provide valuable insights into the development of new anti-HIV drugs that target IN.
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